3-Chloro-4-methoxybenzoyl chloride
Overview
Description
3-Chloro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-chloro-4-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: It hydrolyzes in the presence of water to form 3-chloro-4-methoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chloro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base like triethylamine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolyzes in the presence of water or aqueous base to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-Chloro-4-methoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-4-methoxybenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Proteomics Research: Utilized in the modification of proteins and peptides for proteomics studies.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: Used in the development of potential drug candidates and bioactive molecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of amides, the compound reacts with amines to form a stable amide bond, which is a key structural motif in many bioactive molecules .
Comparison with Similar Compounds
3-Chloro-4-methoxybenzoyl chloride can be compared with other similar compounds such as:
4-Methoxybenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
3-Methoxybenzoyl chloride: Has the methoxy group at the third position, which affects its reactivity and steric properties.
4-Chlorobenzoyl chloride: Lacks the methoxy group, making it more reactive towards nucleophiles but less versatile in certain synthetic applications.
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGQBDURBPRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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